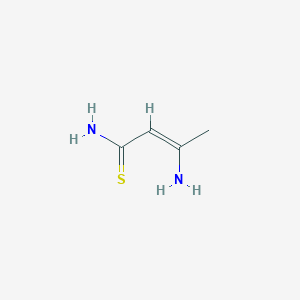![molecular formula C13H23NO4 B6149776 2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid CAS No. 1888661-71-9](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines from reacting with other functional groups present in the molecule during a chemical reaction .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected amines can then be used as starting materials in further reactions .Chemical Reactions Analysis
The Boc group can be removed from the protected amine under acidic conditions . This allows the amine to participate in subsequent reactions. For example, the deprotected amine could react with a carboxylic acid to form an amide .Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid can be achieved through a multi-step process involving the protection of an amine group, cyclization, and subsequent deprotection.", "Starting Materials": [ "Cyclobutane carboxylic acid", "tert-Butyl chloroformate", "N,N-Diisopropylethylamine (DIPEA)", "4-Aminobutanoic acid", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of amine group: 4-Aminobutanoic acid is reacted with tert-butyl chloroformate and DIPEA in DCM to form the tert-butoxycarbonyl (Boc) protected amine.", "Cyclization: The Boc-protected amine is then reacted with cyclobutane carboxylic acid in the presence of DIPEA in DCM to form the cyclobutyl-containing intermediate.", "Deprotection: The Boc group is removed by treatment with HCl in MeOH to yield the desired product, 2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid.", "Purification: The crude product is purified by recrystallization from ethyl acetate and drying over anhydrous MgSO4. The final product is obtained as a white solid.", "Optional salt formation: The product can be converted to its sodium salt form by treatment with NaOH and NaCl." ] } | |
Numéro CAS |
1888661-71-9 |
Nom du produit |
2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid |
Formule moléculaire |
C13H23NO4 |
Poids moléculaire |
257.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



